1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone chemical structure and analysis
1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone chemical structure and analysis
An In-depth Technical Guide to 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone: Synthesis, Structure, and Analysis
Introduction: The Significance of Fluorinated Ketones in Modern Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological and material properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's electronic nature, lipophilicity, and metabolic stability.[1][2] This guide focuses on a specific and highly functionalized member of this class: 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone .
This molecule serves as a valuable synthetic intermediate, merging the potent electron-withdrawing character of the trifluoroacetyl group with the electron-rich, activated 2,4-dimethoxyphenyl aromatic system. This unique combination makes it a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1][3] This document provides a comprehensive overview of its chemical structure, a validated synthetic protocol, and a multi-faceted analytical framework for its complete characterization, designed for researchers and professionals in chemical and pharmaceutical development.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough analysis of its structure and the properties that arise from it.
Molecular Structure
1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone possesses a central ethanone core. One side is bonded to a highly electronegative trifluoromethyl group, and the other to a 2,4-disubstituted phenyl ring. The two methoxy groups on the aromatic ring are strong electron-donating groups (EDGs), which significantly influence the reactivity of the ring and the overall electronic properties of the molecule.
Caption: Chemical structure of 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone.
Physicochemical Data Summary
While a unique CAS Number for this specific isomer is not prominently listed in public databases, its properties can be reliably determined from its structure.
| Property | Value | Rationale / Source |
| Molecular Formula | C₁₀H₉F₃O₃ | Derived from structure. |
| Molecular Weight | 234.17 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to pale yellow oil/solid | Typical for aromatic ketones. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Insoluble in water. | Based on the lipophilic aromatic ring and CF₃ group. |
| Key Functional Groups | Aryl ketone, Trifluoromethyl, Aryl ether (x2) | Structural analysis. |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for preparing this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically trifluoroacetic anhydride (TFAA), and a Lewis acid catalyst.
Causality of Experimental Design:
-
Substrate: 1,3-dimethoxybenzene is used because the two methoxy groups are powerful activating, ortho-para directing groups. Acylation is sterically and electronically favored at the C1 position (ortho to one -OCH₃ and para to the other), leading to high regioselectivity.
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is a highly reactive and effective source of the trifluoroacetyl electrophile (CF₃CO⁺) upon activation by the Lewis acid.
-
Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with TFAA, generating the highly electrophilic acylium ion required for the reaction.
-
Solvent: Dichloromethane (DCM) is a standard, inert solvent for Friedel-Crafts reactions.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and 1,3-dimethoxybenzene (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via a syringe over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and 1 M HCl (100 mL) with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound. This self-validating system ensures that data from each analysis corroborates the others.
Caption: Integrated workflow for the analytical validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise molecular structure. Analysis in three nuclei (¹H, ¹³C, ¹⁹F) provides a complete picture.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[4]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer using standard acquisition parameters.
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is defined by the three distinct aromatic protons and the two methoxy groups.
-
Causality of Chemical Shifts:
-
H-6: This proton is ortho to the strongly electron-withdrawing trifluoroacetyl group, causing it to be the most deshielded (downfield) aromatic proton.
-
H-5: This proton is meta to the acetyl group but ortho to one methoxy group and para to the other, placing it in a moderately shielded environment.
-
H-3: This proton is ortho to two electron-donating methoxy groups, making it the most shielded (upfield) aromatic proton.
-
-OCH₃ groups: These will appear as two distinct singlets in the typical methoxy region.
-
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J in Hz) |
| H-6 | ~7.85 | d | 1H | J ≈ 8.8 (ortho) |
| H-5 | ~6.60 | dd | 1H | J ≈ 8.8 (ortho), 2.4 (meta) |
| H-3 | ~6.55 | d | 1H | J ≈ 2.4 (meta) |
| -OCH₃ (C4) | ~3.90 | s | 3H | - |
| -OCH₃ (C2) | ~3.88 | s | 3H | - |
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C spectrum will show 10 distinct signals, with the carbons of the trifluoromethyl and carbonyl groups being particularly characteristic.
-
Causality of Key Signals:
-
C=O: The carbonyl carbon is deshielded and will appear as a quartet due to coupling with the three adjacent fluorine atoms (²J_CF).
-
-CF₃: This carbon is directly bonded to three fluorine atoms, resulting in a strong quartet with a large one-bond coupling constant (¹J_CF).
-
Aromatic Carbons: The chemical shifts are dictated by the attached functional groups. Carbons bonded to oxygen (C2, C4) will be significantly downfield.
-
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) |
| C=O | ~180.0 | q (²J_CF ≈ 35 Hz) |
| C4 | ~166.0 | s |
| C2 | ~163.5 | s |
| C6 | ~134.0 | s |
| C1 | ~115.0 | s |
| -CF₃ | ~117.0 | q (¹J_CF ≈ 290 Hz) |
| C5 | ~106.0 | s |
| C3 | ~99.0 | s |
| -OCH₃ (C4) | ~56.2 | s |
| -OCH₃ (C2) | ~56.0 | s |
3.1.3. ¹⁹F NMR Spectroscopy (Predicted)
¹⁹F NMR is a simple yet definitive test for the presence of the trifluoromethyl group.
-
Causality of Chemical Shift: The CF₃ group is adjacent to a carbonyl group. This environment typically results in a chemical shift between -70 and -80 ppm relative to the standard CFCl₃.[5] As there are no other fluorine atoms in the molecule, the signal will be a singlet.
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity |
| -CF₃ | ~ -77.0 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
Protocol: IR Spectrum Acquisition
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for an oil or solid sample.
-
Procedure: Apply a small amount of the purified product directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3000-2850 | Medium | C-H stretch | -OCH₃ and Ar-H |
| ~1715 | Strong | C=O stretch | Aryl Trifluoromethyl Ketone |
| ~1610, ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1300-1100 | Very Strong | C-F stretch | Trifluoromethyl (-CF₃) |
| ~1250-1200 | Strong | C-O stretch (asym.) | Aryl Ether |
| ~1020 | Strong | C-O stretch (sym.) | Aryl Ether |
-
Expert Insight: The carbonyl (C=O) stretching frequency is significantly higher than that of a typical aryl ketone (~1685 cm⁻¹) due to the strong inductive electron-withdrawing effect of the adjacent CF₃ group, which strengthens and shortens the C=O bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common method for this type of molecule.
Protocol: MS Sample Preparation and Acquisition
-
Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or DCM) into the mass spectrometer, often via a direct insertion probe or GC-MS.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Acquire the mass spectrum.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The parent peak should be observed at m/z = 234 , corresponding to the molecular weight of the compound.
-
Key Fragments: Fragmentation is driven by the formation of stable ions.
-
[M - CF₃]⁺ (m/z 165): Loss of the trifluoromethyl radical (•CF₃) via alpha-cleavage results in the highly stable 2,4-dimethoxybenzoyl cation. This is often the base peak in the spectrum.
-
[M - COCF₃]⁺ (m/z 137): Cleavage of the bond between the carbonyl and the ring yields the 2,4-dimethoxyphenyl cation.
-
Loss of Methyl Radicals: Subsequent loss of methyl radicals (•CH₃) from the methoxy groups of fragment ions can also be observed (e.g., m/z 150 from m/z 165).
-
| m/z Value | Proposed Fragment Identity | Significance |
| 234 | [C₁₀H₉F₃O₃]⁺ | Molecular Ion (M⁺) |
| 165 | [C₉H₉O₃]⁺ | Base Peak; Loss of •CF₃ |
| 137 | [C₈H₉O₂]⁺ | Loss of •COCF₃ |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of the final compound. A reverse-phase method is most suitable.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and Water. A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic system absorbs strongly, such as 254 nm or 280 nm.
-
Sample Prep: Prepare a ~1 mg/mL solution of the compound in the mobile phase.
-
Analysis: Inject 10 µL and record the chromatogram. A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.
Applications and Significance in Development
The value of 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone lies in its potential as a versatile intermediate. Trifluoromethyl ketones are not just synthetic targets but are also known for their ability to form stable, yet reversible, covalent adducts with biological nucleophiles, making them effective enzyme inhibitors.[3]
-
Pharmaceutical Development: The CF₃ group is present in numerous FDA-approved drugs, where it enhances lipophilicity (improving cell membrane permeability) and blocks metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[2][6] This intermediate can be used to synthesize novel heterocyclic compounds or other complex molecules for screening as potential therapeutic agents.
-
Agrochemical Research: Similar to pharmaceuticals, fluorinated compounds often exhibit enhanced biological activity against pests and pathogens.[1] The unique electronic and steric properties of this molecule make it a candidate for the synthesis of new herbicides and pesticides.
-
Material Science: Fluorinated polymers often possess desirable properties such as high thermal stability and chemical resistance. This compound could serve as a monomer or precursor in the development of advanced materials.[1]
Conclusion
1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone is a strategically designed molecule that offers significant potential as a synthetic building block. Its preparation via Friedel-Crafts acylation is efficient and scalable. The comprehensive analytical workflow detailed in this guide, combining NMR, IR, and MS for structural confirmation and HPLC for purity assessment, provides a robust framework for its reliable characterization. The insights into the causality behind the synthetic and analytical methods empower researchers to not only replicate these procedures but also to adapt and apply them to the development of new and innovative chemical entities.
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